

unexpected Parsaclisib off-target effects in vitro

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Compound of Interest		
Compound Name:	Parsaclisib	
Cat. No.:	B560406	Get Quote

Parsaclisib In Vitro Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding unexpected off-target effects of **Parsaclisib** observed in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing effects in our cell-based assays that seem inconsistent with PI3Kδ inhibition alone. Could **Parsaclisib** have off-target activities?

A1: **Parsaclisib** is a highly potent and selective PI3K δ inhibitor, designed to minimize off-target effects.[1][2] It exhibits approximately 20,000-fold selectivity for PI3K δ over other Class I PI3K isoforms (α , β , and γ).[3] However, like any small molecule inhibitor, it can interact with other kinases at higher concentrations. The most likely off-targets are other PI3K isoforms. Please refer to the kinase profiling data below. If your experimental system expresses high levels of PI3K β , for example, you may observe effects at higher concentrations of **Parsaclisib**.

Q2: What are the known IC50 values of **Parsaclisib** against other PI3K isoforms?

A2: In biochemical assays, **Parsaclisib** has shown activity against PI3K α , PI3K β , and PI3K γ , albeit at much higher concentrations than for PI3K δ . The IC50 values are summarized in the table below.

Q3: Has **Parsaclisib** been profiled against a broader kinase panel?



A3: Yes, **Parsaclisib** has been profiled against a panel of 197 kinases and was found to be highly selective for PI3K δ .[1] While the full dataset from this broad kinase screen is not publicly available in the primary literature, the data for the Class I PI3K isoforms is provided.

Q4: We are seeing unexpected changes in a signaling pathway that is not directly downstream of PI3Kδ. How can we troubleshoot this?

A4: First, confirm that the observed effect is dose-dependent and correlates with **Parsaclisib** treatment. Next, consider the possibility of indirect effects or pathway crosstalk. The PI3K pathway is highly interconnected with other signaling networks. To investigate if the effect is due to off-target inhibition of another kinase, you can perform several experiments:

- Orthogonal Inhibition: Use a structurally different but equally potent PI3Kδ inhibitor. If the unexpected phenotype persists with another PI3Kδ inhibitor, it is more likely to be an ontarget PI3Kδ-mediated effect in your specific cellular context.
- Rescue Experiments: If you suspect an off-target kinase is being inhibited, try to rescue the phenotype by activating that specific kinase or its downstream pathway.
- Kinase Activity Assays: Directly measure the activity of suspected off-target kinases in the presence of Parsaclisib in your experimental system.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of **Parsaclisib** against the Class I PI3K isoforms.

Target Kinase	IC50 (nM)	Selectivity vs. PI3Kδ
ΡΙ3Κδ	< 1.0	-
РІЗКβ	230	~230-fold
ΡΙ3Κα	2000	~2000-fold
РІЗКу	2800	~2800-fold

Data sourced from Yue et al., 2019, ACS Med Chem Lett.



Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)

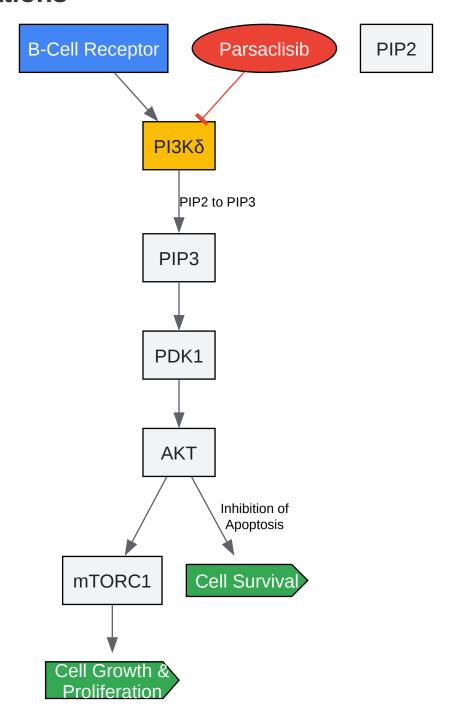
This protocol describes a general method for determining the IC50 of **Parsaclisib** against a kinase of interest.

- Reagents and Materials:
 - Purified recombinant kinase
 - Kinase-specific substrate
 - ATP (Adenosine triphosphate)
 - Parsaclisib (serial dilutions)
 - Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
 - Detection reagent (e.g., ADP-Glo[™], Z'-LYTE[™])
 - Microplate reader
- Procedure:
 - 1. Prepare serial dilutions of **Parsaclisib** in DMSO and then in kinase reaction buffer.
 - 2. In a microplate, add the kinase and the **Parsaclisib** dilutions.
 - 3. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
 - 4. Initiate the kinase reaction by adding a mixture of the substrate and ATP.
 - 5. Allow the reaction to proceed for a specific time at the optimal temperature for the kinase.
 - Stop the reaction and add the detection reagent according to the manufacturer's instructions.



- 7. Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
- 8. Plot the percentage of kinase inhibition against the logarithm of the **Parsaclisib** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

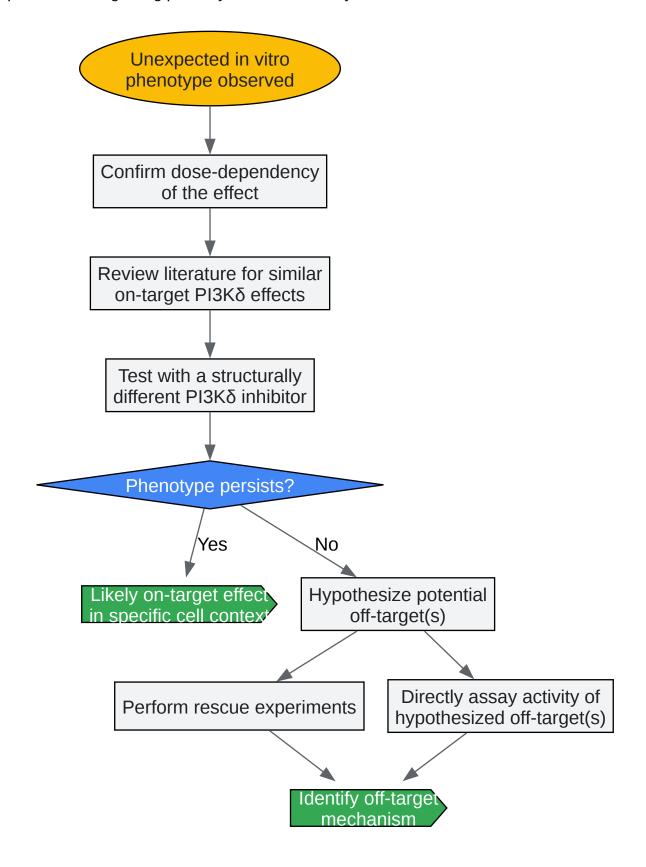
Visualizations





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Caption: PI3Kδ signaling pathway and the inhibitory action of **Parsaclisib**.



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Caption: Troubleshooting workflow for unexpected in vitro effects of **Parsaclisib**.

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References

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- 2. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
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